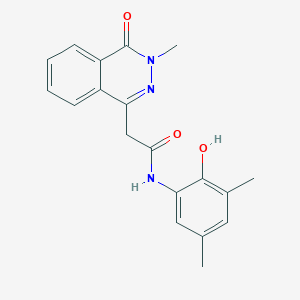![molecular formula C19H14N4O3 B15154660 (4Z)-3-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-1,2-oxazol-5(4H)-one](/img/structure/B15154660.png)
(4Z)-3-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-1,2-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)diazen-1-yl]-2H-1,2-oxazol-5-one” is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)diazen-1-yl]-2H-1,2-oxazol-5-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diazenyl group: This step involves the diazotization of an aromatic amine followed by coupling with a quinoline derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
“3-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)diazen-1-yl]-2H-1,2-oxazol-5-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Drug Development: Investigated for potential pharmacological activities.
Medicine
Therapeutic Agents: Explored for use as therapeutic agents in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic tools for medical imaging.
Industry
Materials Science: Applied in the development of new materials with unique properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
作用机制
The mechanism of action of “3-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)diazen-1-yl]-2H-1,2-oxazol-5-one” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one: Lacks the diazenyl and quinoline groups.
4-[2-(quinolin-6-yl)diazen-1-yl]-2H-1,2-oxazol-5-one: Lacks the methoxyphenyl group.
Uniqueness
“3-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)diazen-1-yl]-2H-1,2-oxazol-5-one” is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxyphenyl, diazenyl, and quinoline groups makes it distinct from other similar compounds.
属性
分子式 |
C19H14N4O3 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-4-(quinolin-6-yldiazenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C19H14N4O3/c1-25-15-7-4-12(5-8-15)17-18(19(24)26-23-17)22-21-14-6-9-16-13(11-14)3-2-10-20-16/h2-11,23H,1H3 |
InChI 键 |
WJXLWPOJLBDLTP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)ON2)N=NC3=CC4=C(C=C3)N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N'-[2-(trifluoromethyl)benzyl]propane-1,3-diamine](/img/structure/B15154582.png)

![methyl 5-{[4-chloro-2-(phenylcarbonyl)phenyl]carbamoyl}-1H-imidazole-4-carboxylate](/img/structure/B15154594.png)
![6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154598.png)
![2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B15154612.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B15154620.png)
![Propyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154631.png)
![1,3-Dimethyl-5-({4-[methyl(3-methylbutyl)amino]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B15154638.png)
![1-(3-chlorophenyl)-3-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154643.png)
![5-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154649.png)

![Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15154659.png)
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B15154664.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15154665.png)
